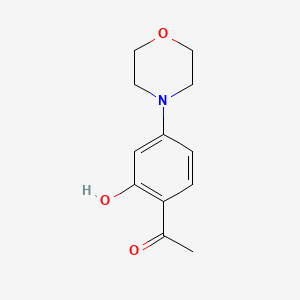

1-(2-Hydroxy-4-morpholinophenyl)ethanone

概要

説明

IC86621は、非相同末端結合(NHEJ)を介したDNA二本鎖切断の修復に重要な役割を果たす、DNA依存性タンパク質キナーゼ(DNA-PK)の強力な阻害剤です。

準備方法

IC86621の合成は、アミノ化、アセチル化、およびフリーデル・クラフツ転位反応を含むいくつかの重要なステップを伴います 。このプロセスは、3-ブロモフェノールのブッフバルト・ハートウィッグアミノ化から始まり、アセチル基を導入するためにアセチル化されます。最後のステップは、フリーデル・クラフツ転位を行い、目的の生成物を得ることを含みます 。この方法は、入手しやすい出発物質からIC86621を合成するための効率的で簡単な経路を提供します 。

化学反応の分析

IC86621は、酸化、還元、および置換を含むさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、フリーデル・クラフツ転位のための三フッ化ホウ素錯体と、アセチル化のための塩化アセチルが含まれます 。これらの反応から生成される主な生成物は、最終的な化合物IC86621に至る中間体です 。

科学研究における用途

IC86621は、化学、生物学、医学、および産業の分野における科学研究での用途について広く研究されています。化学では、DNA修復メカニズムとDNA-PKの細胞過程における役割を研究するための貴重なツールとして役立ちます 。生物学および医学では、IC86621は、腫瘍細胞を放射線療法に感受性にすることで、がん治療の有効性を高めるために使用されます 。

科学的研究の応用

IC86621 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying DNA repair mechanisms and the role of DNA-PK in cellular processes . In biology and medicine, IC86621 is used to enhance the efficacy of cancer treatments by sensitizing tumor cells to radiotherapy .

作用機序

類似化合物との比較

生物活性

1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as DNA-PK inhibitor III or RT-012395, is an organic compound with the molecular formula C12H15NO3 and CAS number 404009-40-1. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of DNA repair mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a morpholine ring and a hydroxyl group, which contribute to its polarity and potential biological interactions. The presence of these functional groups suggests that the compound may interact with various biological targets, particularly enzymes involved in DNA repair processes.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H15NO3 |

| CAS Number | 404009-40-1 |

| Functional Groups | Hydroxyl group, Morpholine ring |

The primary mechanism of action attributed to this compound is its role as a DNA-dependent protein kinase (DNA-PK) inhibitor . DNA-PK is crucial for the non-homologous end joining (NHEJ) pathway of DNA repair, which is essential for maintaining genomic stability. Inhibition of this enzyme could lead to increased sensitivity of cancer cells to radiation and certain chemotherapeutic agents.

In vitro Studies

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. For example:

- Cell Line Sensitivity : Studies have shown that treatment with this compound resulted in enhanced cytotoxic effects in cancer cells when combined with radiation therapy.

- Mechanistic Insights : Detailed investigations revealed that the compound disrupts DNA repair mechanisms by inhibiting the phosphorylation activity of DNA-PK, leading to impaired repair of double-strand breaks.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| DNA-PK Inhibition | Significant reduction in DNA repair efficiency |

| Cytotoxicity | Enhanced sensitivity in cancer cell lines |

| Synergistic Effects with Radiation | Increased efficacy of radiotherapy |

Case Study 1: Cancer Therapeutics

A notable study explored the efficacy of this compound in combination with radiotherapy on breast cancer models. The findings indicated that the compound significantly enhanced the radiosensitivity of tumor cells, leading to greater tumor regression compared to controls.

Key Findings:

- Tumor Growth Inhibition : A reduction in tumor volume was observed in treated groups.

- Mechanistic Analysis : Flow cytometry revealed increased apoptosis rates in tumor cells exposed to both radiation and the compound.

Case Study 2: Potential Application in Drug Resistance

Another investigation focused on overcoming drug resistance in cancer therapy. The study highlighted that co-treatment with this compound restored sensitivity to commonly used chemotherapeutics in resistant cell lines.

Key Findings:

- Restoration of Drug Efficacy : The compound effectively reversed resistance mechanisms.

- Molecular Pathways : Analysis showed modulation of key signaling pathways associated with drug resistance.

特性

IUPAC Name |

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSBKQXCWHTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431950 | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-40-1 | |

| Record name | 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404009-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-4-morpholinophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。